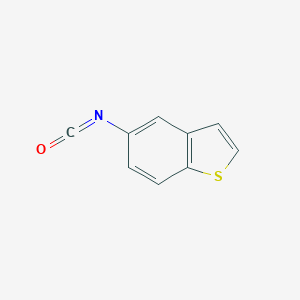

1-Benzothiophen-5-yl isocyanate

Description

Properties

IUPAC Name |

5-isocyanato-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLZJAWTWVSHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427619 | |

| Record name | 5-isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239097-78-0 | |

| Record name | 5-isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzothiophen-5-yl Isocyanate: Properties, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Benzothiophen-5-yl isocyanate, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic application in synthesis, and the necessary protocols for its safe and effective use. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Introduction: The Strategic Value of a Bifunctional Reagent

1-Benzothiophen-5-yl isocyanate (CAS No. 239097-78-0) is a unique chemical entity that combines two critical features for drug discovery: the privileged benzothiophene scaffold and the highly reactive isocyanate functional group.

-

The Benzothiophene Core: The benzothiophene ring system is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and lipophilic nature allow it to effectively interact with a multitude of biological targets. Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1]

-

The Isocyanate Handle: The isocyanate group (-N=C=O) is a potent electrophile. Its utility lies in its ability to react cleanly and efficiently with a wide array of nucleophiles to form stable covalent bonds. This makes it an invaluable tool for linking the benzothiophene core to other molecular fragments, enabling the rapid generation of compound libraries for screening and lead optimization.[2]

This dual-functionality positions 1-Benzothiophen-5-yl isocyanate as a high-value starting material for creating novel therapeutics that leverage the biological potential of the benzothiophene motif.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is the foundation of its successful application in synthesis. These parameters dictate choices regarding solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| CAS Number | 239097-78-0 | [3] |

| Molecular Formula | C₉H₅NOS | [3][4] |

| Molecular Weight | 175.21 g/mol | [3][4] |

| Melting Point | 58 °C | [3][5] |

| Boiling Point | 281 °C at 760 mmHg | [3][5] |

| Density | 1.28 g/cm³ | [3][5] |

| Flash Point | 123.7 °C | [3][5] |

| Appearance | White to off-white solid | [6] |

| SMILES | O=C=NC1=CC=C2C=C(S2)C=C1 | [4] |

| InChI Key | GWLZJAWTWVSHCU-UHFFFAOYSA-N | [3][4] |

Note: The parent benzothiophene scaffold is soluble in common organic solvents like ether, acetone, and benzene, but insoluble in water.[6] Similar solubility is expected for this derivative.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 1-Benzothiophen-5-yl isocyanate is dominated by the electrophilic carbon atom of the isocyanate group. This carbon is highly susceptible to nucleophilic attack, leading to the formation of various functional groups. Understanding the underlying mechanism is key to controlling reaction outcomes and minimizing side products.

The primary reactions involve the addition of a nucleophile (Nu-H) to the C=N double bond of the isocyanate. This process is typically rapid and exothermic.

Common Transformations:

-

With Alcohols (R'-OH): Forms stable carbamate linkages. This reaction is fundamental in polyurethane chemistry and is widely used in bioconjugation.

-

With Amines (R'-NH₂): Forms highly stable urea derivatives. This is one of the most common and robust reactions of isocyanates, forming the basis for many active pharmaceutical ingredients (APIs).

-

With Water (H₂O): Reacts to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding primary amine (5-amino-1-benzothiophene) and carbon dioxide gas.[7][8] This is a critical consideration for storage and handling, as moisture contamination will consume the reagent and the CO₂ evolution can cause pressure buildup in sealed vessels.[8]

Caption: General reactivity of 1-Benzothiophen-5-yl isocyanate with common nucleophiles.

Synthesis Methodologies

The synthesis of aryl isocyanates can be approached via several routes, each with distinct advantages and disadvantages regarding safety, scale, and purity.

a) The Curtius Rearrangement (Modern, Phosgene-Free Approach) Considered one of the cleanest and highest-yielding methods, the Curtius rearrangement avoids the use of highly toxic phosgene.[9] The process involves the thermal decomposition of an acyl azide, which rearranges to the isocyanate with the loss of nitrogen gas.

The key advantages are the use of relatively inexpensive reagents and the formation of inert byproducts (N₂). However, the intermediate acyl azides can be explosive, which has historically limited the scalability of this method.[9] Modern continuous flow chemistry techniques have largely mitigated these safety concerns, allowing for the safe, on-demand generation and consumption of the azide intermediate.[9][10]

b) Phosgenation (Traditional Approach) The industrial standard for isocyanate production involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[9] While effective, this method is hazardous due to the extreme toxicity of phosgene.

A documented synthesis for a related compound, benzothiophene-3-sulfonyl isocyanate, involves heating the corresponding sulfonamide with phosgene in the presence of a catalyst.[11] A similar approach starting from 5-amino-1-benzothiophene could be envisioned, but requires specialized equipment and stringent safety protocols.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-Benzothiophen-5-yl isocyanate is realized in its application as a molecular linker. It provides a robust method for incorporating the pharmacologically active benzothiophene core into larger, more complex molecules.

-

Scaffold Decoration: Researchers can synthesize a library of candidate compounds by reacting the isocyanate with a diverse set of amines or alcohols. This allows for rapid exploration of the structure-activity relationship (SAR) around the benzothiophene core.

-

Bioconjugation: The isocyanate group can react with nucleophilic residues on peptides and proteins (e.g., the epsilon-amino group of lysine) to form stable bioconjugates.[2] This enables the development of targeted drug delivery systems or probes for chemical biology.

-

Development of Kinase Inhibitors: Many kinase inhibitors feature a urea or amide linkage. This reagent is an ideal starting point for synthesizing novel inhibitors that use the benzothiophene scaffold for binding within the ATP pocket of a target kinase.

A Self-Validating Experimental Protocol: Synthesis of a Benzothiophene-Urea Derivative

This protocol details a representative, self-validating experiment. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(4-methoxyphenyl)-N'-(1-benzothiophen-5-yl)urea from 1-Benzothiophen-5-yl isocyanate and p-anisidine.

Self-Validation: The success of the reaction is validated by the consumption of starting materials (monitored by TLC) and the formation of a new, less polar solid product with a distinct melting point and spectroscopic signature (¹H NMR, IR). The high stability of the urea bond ensures a clean, high-yielding reaction.

Caption: Step-by-step workflow for the synthesis of a urea derivative.

Methodology:

-

Reagent Preparation (Causality: Preventing Side Reactions):

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 1-Benzothiophen-5-yl isocyanate (1.0 eq, e.g., 175 mg, 1.0 mmol).

-

Add 10 mL of anhydrous tetrahydrofuran (THF). Justification: The use of anhydrous solvent is critical to prevent the isocyanate from reacting with water, which would form the corresponding amine byproduct and reduce yield.[8]

-

In a separate vial, dissolve p-anisidine (1.0 eq, 123 mg, 1.0 mmol) in 5 mL of anhydrous THF.

-

-

Reaction Execution (Causality: Controlling Exotherm):

-

While stirring the isocyanate solution at room temperature, add the p-anisidine solution dropwise over 5 minutes using a syringe.

-

Justification: The reaction between an isocyanate and an amine is often exothermic. Dropwise addition allows for better temperature control, preventing potential side reactions.

-

Allow the reaction to stir at room temperature for 2 hours.

-

-

Progress Monitoring (Causality: Ensuring Completion):

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent.

-

Spot the isocyanate starting material, the amine starting material, and the reaction mixture.

-

Justification: The reaction is complete when the spot corresponding to the limiting reagent (isocyanate) has disappeared and a new, single product spot has formed (ureas are typically less polar than amines but more polar than the isocyanate).

-

-

Workup and Purification (Causality: Isolating the Product):

-

Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

-

The resulting crude solid can be purified by trituration with cold hexanes or diethyl ether to remove any unreacted starting material, or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield a highly pure product.

-

Justification: Trituration or recrystallization effectively removes soluble impurities, leaving behind the pure, solid urea product.

-

-

Isolation and Characterization (Causality: Verifying Identity and Purity):

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

-

Characterize the product by:

-

Melting Point: A sharp melting point indicates high purity.

-

Infrared (IR) Spectroscopy: Look for the disappearance of the strong isocyanate (-N=C=O) stretch around 2250 cm⁻¹ and the appearance of a strong urea carbonyl (C=O) stretch around 1640-1680 cm⁻¹.[11]

-

¹H NMR Spectroscopy: Confirm the presence of protons from both the benzothiophene and the methoxyphenyl rings in the correct integration ratio.

-

-

Safety and Handling

Isocyanates are reactive and require careful handling.

-

Moisture Sensitivity: Store 1-Benzothiophen-5-yl isocyanate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Reaction with atmospheric moisture will degrade the material.[8]

-

Toxicity and Sensitization: Isocyanates are toxic upon inhalation and can cause respiratory irritation.[7][8] A small percentage of individuals may become sensitized, leading to allergic reactions upon subsequent exposure.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[3]

By adhering to these principles of chemical reactivity, synthesis, and safe handling, researchers can effectively harness the potential of 1-Benzothiophen-5-yl isocyanate to advance the frontiers of drug discovery.

References

-

Bentham Science Publishers. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

- Google Patents.

-

ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]

-

Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

-

ResearchGate. ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. [Link]

-

Royal Society of Chemistry. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. [Link]

-

ResearchGate. (PDF) Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. [Link]

-

Life Specialty Coatings. Isocyanate - SDS. [Link]

-

ChemBK. benzothiophene. [Link]

-

ResearchGate. Review of the Occupational Exposure to Isocyanates:Mechanisms of Action. [Link]

-

PrepChem.com. Synthesis of Benzothiophene-3-sulfonyl isocyanate. [Link]

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 3. echemi.com [echemi.com]

- 4. 1-Benzothiophen-5-yl isocyanate, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-BENZOTHIOPHEN-5-YL ISOCYANATE | CAS: 239097-78-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. chembk.com [chembk.com]

- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 9. WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 1-Benzothiophen-5-yl Isocyanate (CAS No. 239097-78-0): A Keystone Reagent for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzothiophene Scaffold and the Isocyanate Functional Group

The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have shown promise as antimicrobial, anti-inflammatory, anti-cancer, and kinase-inhibiting agents.[1][2] When functionalized with a highly reactive isocyanate group at the 5-position, the resulting molecule, 1-benzothiophen-5-yl isocyanate, becomes a powerful and versatile building block for the synthesis of novel pharmacologically active compounds.

This technical guide provides a comprehensive overview of 1-benzothiophen-5-yl isocyanate, from its synthesis to its application in the construction of biologically relevant molecules. It is intended to serve as a practical resource for researchers in drug discovery and organic synthesis, offering not just procedural details but also the underlying scientific rationale for the methodologies presented.

Physicochemical Properties and Safety Considerations

A thorough understanding of the chemical and physical properties of a reagent is fundamental to its safe and effective use.

| Property | Value | Source |

| CAS Number | 239097-78-0 | [3] |

| Molecular Formula | C₉H₅NOS | [3] |

| Molecular Weight | 175.21 g/mol | [3] |

| Appearance | Solid (powder) | [4] |

| Melting Point | 58 °C | [5] |

| Boiling Point | 281 °C at 760 mmHg | [5] |

| Density | 1.28 g/cm³ | [5] |

Safety and Handling: 1-Benzothiophen-5-yl isocyanate is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] As with all isocyanates, there is a risk of respiratory and skin sensitization.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The compound is air and moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, preferably refrigerated.[1]

Synthesis of 1-Benzothiophen-5-yl Isocyanate: A Proposed Two-Step Approach

Step 1: Synthesis of 5-Amino-1-benzothiophene

The synthesis of the benzothiophene core can be achieved through various methods, including the intramolecular cyclization of dialkoxyacetophenone derivatives.[6] A common route to 5-amino-1-benzothiophene involves the reduction of a corresponding nitro-substituted benzothiophene.

Conceptual Workflow for 5-Amino-1-benzothiophene Synthesis

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. researchgate.net [researchgate.net]

- 5. WO2022265993A1 - Urea derivatives which can be used to treat cancer - Google Patents [patents.google.com]

- 6. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 1-Benzothiophen-5-yl Isocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzothiophen-5-yl isocyanate is a pivotal heterocyclic building block in medicinal chemistry, prized for its role in constructing complex molecules with significant therapeutic potential. The benzothiophene core is a privileged scaffold found in numerous FDA-approved drugs, and the highly reactive isocyanate handle provides a versatile entry point for derivatization.[1][2][3] This guide offers an in-depth exploration of the synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the practical insights necessary for successful and safe laboratory execution. We will dissect the prevalent phosgenation route starting from 1-benzothiophen-5-amine and explore the Curtius rearrangement as a viable alternative. This document is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to confidently synthesize and utilize 1-benzothiophen-5-yl isocyanate in their drug discovery endeavors.

Introduction: The Strategic Importance of 1-Benzothiophen-5-yl Isocyanate

The fusion of a benzene ring and a thiophene ring creates the 1-benzothiophene (benzo[b]thiophene) system, an aromatic heterocycle that has garnered immense interest in medicinal chemistry.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an ideal core for designing molecules that target a wide array of biological entities. Consequently, the benzothiophene scaffold is embedded in the structures of notable drugs like the osteoporosis treatment raloxifene, the antifungal sertaconazole, and the 5-lipoxygenase inhibitor zileuton.[1][2]

The isocyanate group (-N=C=O) is a highly electrophilic functional group, making it an exceptionally useful synthon for creating ureas, carbamates, and other functionalities central to the structure of many pharmacologically active compounds. The combination of the privileged benzothiophene core with a reactive isocyanate handle makes 1-benzothiophen-5-yl isocyanate a high-value intermediate for generating libraries of novel compounds in drug discovery programs.[3]

Comparative Overview of Synthetic Strategies

Two primary strategies dominate the synthesis of aryl isocyanates: the phosgenation of the corresponding primary amine and the rearrangement of a carboxylic acid derivative. The choice between these routes often depends on the availability of starting materials, scale, and safety infrastructure.

| Synthetic Route | Precursor | Key Reagents | Advantages | Disadvantages |

| Phosgenation | 1-Benzothiophen-5-amine | Phosgene (COCl₂) or surrogates (Triphosgene) | High yield, reliable, scalable | Use of extremely toxic reagents, requires specialized equipment and handling procedures.[4][5] |

| Curtius Rearrangement | 1-Benzothiophene-5-carboxylic acid | Diphenylphosphoryl azide (DPPA) or Sodium Azide | Avoids phosgene, milder conditions | Potentially explosive azide intermediates, may have lower overall yield.[6][7][8] |

Premier Synthetic Route: Phosgenation of 1-Benzothiophen-5-amine

The most direct and industrially favored method for synthesizing 1-benzothiophen-5-yl isocyanate is the reaction of 1-benzothiophen-5-amine with phosgene or a phosgene equivalent.[9][10] For laboratory-scale synthesis, the solid and more easily handled phosgene surrogate, triphosgene (bis(trichloromethyl) carbonate), is highly recommended.[10][11][12]

Synthesis of the Precursor: 1-Benzothiophen-5-amine

The starting amine is readily prepared by the reduction of 5-nitrobenzo[b]thiophene. Catalytic hydrogenation is the cleanest and most efficient method for this transformation.

Experimental Protocol: Synthesis of 1-Benzothiophen-5-amine [13]

-

Setup: To a Parr hydrogenation flask, add 5-nitrobenzo[b]thiophene (e.g., 3.09 g, 17.0 mmol) and 10% Palladium on carbon (Pd/C) catalyst (e.g., 150 mg).

-

Solvent Addition: Add ethanol (90 mL) to the flask.

-

Hydrogenation: Secure the flask to a Parr shaker apparatus. Purge the system with hydrogen gas and then pressurize to 3 bar (approx. 45 psi).

-

Reaction: Commence shaking and maintain the reaction for 16 hours at room temperature.

-

Work-up: Depressurize the vessel. Filter the reaction mixture through a pad of Celite® (diatomaceous earth) to remove the Pd/C catalyst.

-

Isolation: Wash the filter cake with additional ethanol (2 x 30 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield 1-benzothiophen-5-amine, typically as a solid.[13] The product can be used in the next step, often without further purification.

Phosgenation Mechanism & Rationale

The conversion of an amine to an isocyanate using triphosgene proceeds via the in situ generation of phosgene. The reaction is a two-stage process.[9]

// Nodes Amine [label="1-Benzothiophen-5-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamoylChloride [label="N-(1-Benzothiophen-5-yl)carbamoyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="1-Benzothiophen-5-yl isocyanate", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="rounded,filled,bold", color="#34A853"];

// Edges Amine -> CarbamoylChloride [label=" + Triphosgene (generates COCl₂)\n Non-nucleophilic base (e.g., Et₃N)\n Inert solvent (e.g., Toluene)\n Low Temperature (0 °C)\n (Cold Phosgenation)", color="#4285F4"]; CarbamoylChloride -> Isocyanate [label=" Heat (e.g., 80-110 °C)\n (Hot Phosgenation)\n -HCl", color="#EA4335"]; } } Caption: Phosgenation of 1-Benzothiophen-5-amine.

-

Step 1: Cold Phosgenation. At low temperatures (0-20 °C), the amine attacks a molecule of phosgene. A non-nucleophilic base, such as triethylamine, is crucial here. Its role is to scavenge the HCl produced, preventing the formation of the unreactive amine hydrochloride salt. This step forms the carbamoyl chloride intermediate.[9]

-

Step 2: Hot Phosgenation. Upon heating, the carbamoyl chloride eliminates a molecule of HCl to form the final isocyanate product. This thermal elimination is typically driven to completion by heating the reaction mixture to reflux.[9]

Detailed Experimental Protocol: Synthesis of 1-Benzothiophen-5-yl isocyanate

⚠️ SAFETY FIRST: Triphosgene, and the phosgene it generates, are extremely toxic and corrosive.[4][12][14] This procedure MUST be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and compatible gloves (e.g., double-gloving with nitrile and vinyl gloves), is mandatory.[14] Have a quenching solution (e.g., aqueous sodium hydroxide) readily available.

-

Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).

-

Reagent Preparation: In the flask, dissolve 1-benzothiophen-5-amine (1.0 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in an anhydrous, inert solvent such as toluene. Cool the mixture to 0 °C in an ice bath.

-

Triphosgene Addition: Separately, dissolve triphosgene (0.4 eq, as 1 mole of triphosgene generates 3 moles of phosgene) in the same anhydrous solvent.[10][15] Add this solution dropwise to the cooled amine solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.

-

Cold Phosgenation: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. A precipitate of triethylammonium chloride will form.

-

Hot Phosgenation: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours, or until TLC/LCMS analysis indicates complete conversion of the carbamoyl chloride intermediate.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the triethylammonium chloride precipitate and wash the solid with a small amount of dry solvent.

-

Isolation: Concentrate the combined filtrate under reduced pressure. The crude 1-benzothiophen-5-yl isocyanate is often obtained as an oil or low-melting solid.

-

Purification: If necessary, the product can be purified by vacuum distillation or chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Alternative Route: The Curtius Rearrangement

For laboratories not equipped to handle phosgene, the Curtius rearrangement offers a safer, albeit potentially lower-yielding, alternative.[6][8] This reaction proceeds via an acyl azide intermediate, which rearranges upon heating to the isocyanate with the loss of nitrogen gas.[7][16]

Curtius Rearrangement Mechanism

The process begins with the conversion of 1-benzothiophene-5-carboxylic acid to an acyl azide, which then undergoes thermal rearrangement.

// Nodes CarboxylicAcid [label="1-Benzothiophene-5-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylAzide [label="1-Benzothiophene-5-carbonyl azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="1-Benzothiophen-5-yl isocyanate", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="rounded,filled,bold", color="#34A853"];

// Edges CarboxylicAcid -> AcylAzide [label=" + DPPA, Et₃N\n Inert solvent (e.g., Toluene)\n Room Temperature", color="#4285F4"]; AcylAzide -> Isocyanate [label=" Heat (Δ)\n -N₂ gas", color="#EA4335"]; } Caption: Curtius rearrangement pathway.

-

Step 1: Acyl Azide Formation. The carboxylic acid is reacted with a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base. This directly forms the acyl azide intermediate.

-

Step 2: Rearrangement. Gentle heating of the acyl azide in an inert solvent causes it to lose a molecule of dinitrogen (N₂), a thermodynamically very favorable process. This is followed by a concerted 1,2-migration of the benzothiophene group from the carbonyl carbon to the nitrogen, yielding the isocyanate.[7]

Experimental Protocol: Curtius Rearrangement

-

Setup: In a dry, nitrogen-flushed flask, suspend 1-benzothiophene-5-carboxylic acid (1.0 eq) in an anhydrous inert solvent like toluene.

-

Reagent Addition: Add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq).

-

Acyl Azide Formation: Stir the mixture at room temperature for 1-2 hours.

-

Rearrangement: Slowly heat the reaction mixture to 80-100 °C. Vigorous evolution of nitrogen gas will be observed. Caution: Control the heating rate to manage the gas evolution.

-

Completion: Maintain the temperature until gas evolution ceases (typically 1-3 hours). Monitor the reaction by IR spectroscopy, looking for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude isocyanate, which can be purified as described previously.

Product Characterization

Confirming the identity and purity of the synthesized 1-benzothiophen-5-yl isocyanate is critical. The following techniques are standard:

-

Infrared (IR) Spectroscopy: This is the most diagnostic technique. Look for a strong, sharp absorption band in the region of 2250-2275 cm⁻¹ , which is characteristic of the N=C=O stretching vibration of the isocyanate group.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the full structural fingerprint. The aromatic protons on the benzothiophene ring will show characteristic shifts and coupling patterns. The isocyanate carbon appears in the ¹³C NMR spectrum around 120-130 ppm .

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₉H₅NOS, Exact Mass: 175.01 g/mol ).

Conclusion

The synthesis of 1-benzothiophen-5-yl isocyanate is an enabling process for medicinal chemists. While the phosgenation of 1-benzothiophen-5-amine using triphosgene represents the most efficient and scalable route, it mandates stringent safety protocols. The Curtius rearrangement of 1-benzothiophene-5-carboxylic acid provides a valuable, phosgene-free alternative suitable for smaller-scale synthesis. By understanding the mechanisms, rationale, and detailed protocols presented in this guide, researchers can effectively and safely produce this key intermediate, accelerating the discovery of new benzothiophene-based therapeutics.

References

- Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In-depth chapter on the synthesis and medicinal importance of benzothiophenes.

-

International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Review of the pharmacological applications of benzothiophene derivatives. Available at: [Link]

-

Organic Chemistry Portal. Benzothiophene synthesis. Collection of synthetic methods for benzothiophenes. Available at: [Link]

-

University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Safety guidelines for handling triphosgene. Available at: [Link]

-

Reddit r/Chempros. (2023). Workup for isocyante synthesis from triphoagene?. Discussion forum with practical advice. Available at: [Link]

-

PrepChem.com. Synthesis of Benzothiophene-3-sulfonyl isocyanate. Example of an isocyanate synthesis with characteristic IR data. Available at: [Link]

-

PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Review on the role of benzothiophene in drug discovery. Available at: [Link]

-

Eckert, H. (n.d.). Phosgenation reactions. ResearchGate. Detailed paper on phosgenation reactions. Available at: [Link]

-

Eckert, H. (n.d.). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. A detailed look at using triphosgene as a phosgene source. Available at: [Link]

- Google Patents. (2003). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof. Patent literature demonstrating applications.

- Google Patents. (2014). EP2785684A1 - Method for the production of isocyanates by means of phosgenation of the respective amines in the gaseous phase. Patent on industrial phosgenation processes.

-

ResearchGate. (2014). What are the possible starting materials for the synthesis of benzothiophene?. Discussion on various starting points for benzothiophene synthesis. Available at: [Link]

- Google Patents. (1988). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. Patent on isocyanate synthesis.

-

Royal Society of Chemistry. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Review on the Curtius rearrangement. Available at: [https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob022 Curtius rearrangement/unauth]([Link] Curtius rearrangement/unauth)

-

University of New Mexico. Phosgene Standard Operating Procedure Template. EHS safety document. Available at: [Link]

-

American Chemical Society. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News. Safety letter regarding phosgene surrogates. Available at: [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Educational resource on rearrangement reactions. Available at: [Link]

-

Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Overview of industrial phosgenation. Available at: [Link]

-

Royal Society of Chemistry. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Institutes of Health. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega. Available at: [Link]

-

MDPI. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Pharmaceuticals. Available at: [Link]

-

National Institutes of Health. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

American Chemical Society. (2010). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (1984). EP0106138A1 - Continuous process for the hot phosgenation of amines.

-

American Chemistry Council. (2022). Phosgene Safe Practice Guidelines. Available at: [Link]

-

Chemistry Steps. Curtius Rearrangement. Educational resource on the Curtius rearrangement. Available at: [Link]

-

SpringerLink. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Bulletin. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). Phosgene | Medical Management Guidelines. Available at: [Link]

-

American Chemical Society. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?. Organic Process Research & Development. Available at: [Link]

-

American Chemical Society. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2015). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. Available at: [Link]

-

National Institutes of Health. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. Curtius rearrangement. General overview with examples. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. americanchemistry.com [americanchemistry.com]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 10. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 11. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1-Benzothiophen-5-amine | 20532-28-9 [chemicalbook.com]

- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 1-Benzothiophen-5-yl Isocyanate

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the benzothiophene core stands as a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents.[1] Its inherent structural rigidity, lipophilicity, and capacity for diverse functionalization have rendered it a cornerstone in the design of targeted therapeutics. This guide delves into a particularly reactive and versatile derivative of this scaffold: 1-Benzothiophen-5-yl isocyanate. As researchers and drug development professionals, understanding the nuanced molecular architecture and reactivity of this building block is paramount to unlocking its full potential in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition. This document provides a comprehensive technical overview, from its fundamental molecular structure to its practical application in the synthesis of bioactive compounds.

I. Molecular Architecture and Spectroscopic Signature

The 1-Benzothiophen-5-yl isocyanate molecule (C₉H₅NOS) is a bifunctional entity, characterized by the fusion of a benzene ring and a thiophene ring, creating the benzothiophene core, with a highly reactive isocyanate group (-N=C=O) at the 5-position.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₅NOS | [2] |

| Molecular Weight | 175.21 g/mol | [2] |

| CAS Number | 239097-78-0 | [2] |

| Melting Point | 58 °C | [2] |

| Boiling Point | 281 °C at 760 mmHg | [2] |

| Density | 1.28 g/cm³ | [2] |

Structural Elucidation: A Spectroscopic Perspective

While a definitive single-crystal X-ray structure for 1-Benzothiophen-5-yl isocyanate is not publicly available, a comprehensive understanding of its molecular geometry can be derived from spectroscopic data and computational modeling.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, typically appearing in the range of 2250-2285 cm⁻¹. The precise position of this band can be influenced by the electronic nature of the aromatic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons on the benzothiophene ring. The chemical shifts and coupling constants of these protons would provide valuable information about the substitution pattern and electronic environment of the ring system.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the highly deshielded carbon of the isocyanate group, typically in the range of 120-140 ppm. The signals for the carbon atoms of the benzothiophene core would also be present, with their chemical shifts influenced by the presence of the sulfur atom and the isocyanate group.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isocyanate group and cleavage of the benzothiophene ring, providing further confirmation of the structure.

Computational Analysis: A Theoretical Glimpse into Molecular Geometry

Density Functional Theory (DFT) calculations can provide valuable insights into the optimized geometry, bond lengths, bond angles, and electronic properties of 1-Benzothiophen-5-yl isocyanate. Such studies can help predict the planarity of the benzothiophene core and the orientation of the isocyanate group relative to the ring. The calculated vibrational frequencies from DFT can also be correlated with experimental IR data to aid in spectroscopic assignments.[3]

II. Synthesis of 1-Benzothiophen-5-yl Isocyanate: The Curtius Rearrangement

The most versatile and widely employed method for the synthesis of isocyanates from carboxylic acids is the Curtius rearrangement.[4] This reaction proceeds through the thermal decomposition of an acyl azide, which rearranges to the corresponding isocyanate with the loss of nitrogen gas.[4]

Mechanistic Pathway

The Curtius rearrangement is a concerted process, meaning the migration of the R group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate.[4] This concerted nature ensures the retention of stereochemistry at the migrating carbon.

Caption: Figure 2. General mechanism for the formation of a urea derivative.

Application in the Synthesis of Kinase Inhibitors

The urea linkage is a key pharmacophore in many kinase inhibitors, where it often acts as a hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase active site. The benzothiophene scaffold, when incorporated into these urea-containing molecules, can provide crucial hydrophobic interactions and serve as a platform for further functionalization to enhance potency and selectivity. Recent studies have highlighted the potential of benzothiophene-based aryl urea derivatives as dual VEGFR-2/EGFR inhibitors for cancer therapy. [5]

Experimental Protocol: Synthesis of a Benzothiophene-Urea Derivative

The following protocol describes the synthesis of a representative N-(1-benzothiophen-5-yl)-N'-(aryl)urea, a common scaffold in kinase inhibitors.

Materials:

-

1-Benzothiophen-5-yl isocyanate

-

Substituted aniline (e.g., 4-chloroaniline)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1 equivalent) in anhydrous THF.

-

Addition of Isocyanate: To the stirred solution, add a solution of 1-benzothiophen-5-yl isocyanate (1 equivalent) in anhydrous THF dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials. Stir the reaction mixture at room temperature for 1-2 hours.

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(1-benzothiophen-5-yl)-N'-(aryl)urea.

IV. Safety and Handling

1-Benzothiophen-5-yl isocyanate is a reactive and potentially hazardous chemical. Isocyanates, as a class, are known respiratory and skin sensitizers. [6]All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin and eyes. Due to its moisture sensitivity, it should be stored under an inert atmosphere in a tightly sealed container.

V. Conclusion and Future Outlook

1-Benzothiophen-5-yl isocyanate is a valuable and versatile building block in medicinal chemistry. Its molecular structure, characterized by the privileged benzothiophene scaffold and the highly reactive isocyanate group, makes it an ideal starting material for the synthesis of a diverse range of compounds. The straightforward and high-yielding formation of urea derivatives from this isocyanate provides a direct route to potent kinase inhibitors and other potential therapeutic agents. As our understanding of the intricate signaling pathways in diseases like cancer continues to grow, the demand for novel and selective small molecule inhibitors will undoubtedly increase. The strategic application of 1-benzothiophen-5-yl isocyanate in drug discovery campaigns holds significant promise for the development of the next generation of targeted therapies.

References

- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google P

- US6894064B2 - Benzothiophenes, formulations containing same, and methods. (URL: )

- WO2020163092A1 - Phenyl isocyanate conversion process - Google P

- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (URL: Not available)

-

One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (URL: [Link])

-

Representative Synthetic Methods for Benzo[b]thiophene Derivatives. - ResearchGate. (URL: [Link])

- US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google P

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (URL: [Link])

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: [Link])

-

Photochemistry of N‐Phenyl Dibenzothiophene Sulfoximine†. (URL: [Link])

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google P

-

of the reaction between - AUB ScholarWorks. (URL: [Link])

-

1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery - Zenodo. (URL: [Link])

-

Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies - MDPI. (URL: [Link])

-

WO-2006101454-A1 - Benzothiophene Derivatives: Preparation and Pharmaceutical Applications - Unified Patents Portal. (URL: [Link])

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (URL: [Link])

-

Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. (URL: [Link])

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL: [Link])

-

Synthesis and characterization of Thiophene fused arylbenzot[7][8]hieno[2,3- d]thiazole derivatives - Journal of Xi'an Shiyou University, Natural Science Edition. (URL: [Link])

-

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - MDPI. (URL: [Link])

-

Protein kinase inhibitors from the urea class - ResearchGate. (URL: [Link])

-

ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. | Request PDF - ResearchGate. (URL: [Link])

-

Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - NIH. (URL: [Link])

-

Urea Formation - Common Conditions. (URL: [Link])

-

Selected examples of benzothiophenes with pharmacological activity. - ResearchGate. (URL: [Link])

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central. (URL: [Link])

-

Isocyanate and VOC exposure analysis using Flexane® - PubMed. (URL: [Link])

-

N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (URL: [Link])

-

Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas - ResearchGate. (URL: [Link])

- EP0832889B1 - Process for the synthesis of benzothiophenes - Google P

-

Synthesis and pharmacological activities of some novel N, N disubstituted urea derivatives. (URL: [Link])

-

Phenyl isocyanate is a potent chemical sensitizer - PubMed - NIH. (URL: [Link])

-

PHENYL ISOCYANATE | Occupational Safety and Health Administration - OSHA. (URL: [Link])

-

Chapter 1: Isocyanates Profile: Auto Refinishing Industry. (URL: [Link])

-

1-n-acylamino-1,3-dienes from 2,4-pentadienoic acids by the curtius rearrangement - Organic Syntheses Procedure. (URL: [Link])

-

Mechanism of Isocyanate Reactions with Ethanol' - ResearchGate. (URL: [Link]')

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - MDPI. (URL: [Link])

-

1-n-acylamino-1,3-dienes from 2,4-pentadienoic acids by the curtius rearrangement - Organic Syntheses Procedure. (URL: [Link])

-

Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC - NIH. (URL: [Link])

- US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google P

-

Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - NIH. (URL: [Link])

-

Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving - ISU ReD. (URL: [Link])

- WO2007087684A1 - Substituted benzofurans, benzothiophenes, benzoselenophenes and indoles and their use as tubulin polymerisation inhibitors - Google P

-

1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... - ResearchGate. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 1-Benzothiophen-5-yl Isocyanate in Drug Discovery

An In-depth Technical Guide to the Purity and Characterization of 1-Benzothiophen-5-yl Isocyanate

1-Benzothiophen-5-yl isocyanate is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The benzothiophene scaffold is a privileged structure found in numerous biologically active compounds, while the isocyanate group serves as a highly reactive electrophilic handle for the synthesis of ureas, carbamates, and other derivatives. The purity of this reagent is paramount; trace impurities can lead to the formation of undesired side-products, complicate downstream purification, and yield misleading biological data.

This guide provides a comprehensive framework for establishing the purity, identity, and stability of 1-Benzothiophen-5-yl isocyanate. It is designed for researchers who require a high degree of confidence in their starting materials, grounding experimental protocols in the fundamental chemistry of isocyanates to ensure robust and reproducible results.

Synthesis and Purification Strategy

The quality of the final product is intrinsically linked to its synthesis and purification pathway. While various methods exist for isocyanate synthesis, the most common industrial route involves the reaction of a primary amine with phosgene or a phosgene equivalent.[1] Non-phosgene routes, such as those employing dimethyl carbonate or the Curtius rearrangement, are gaining traction due to improved safety profiles.[2][3]

Regardless of the synthetic route, the crude product will contain residual solvents, unreacted starting materials, and by-products. The primary purification challenge stems from the isocyanate group's high reactivity, particularly its sensitivity to moisture and heat.

Purification via Vacuum Distillation

For thermally stable isocyanates like 1-Benzothiophen-5-yl isocyanate (Boiling Point: 281°C at 760 mmHg), vacuum distillation is the preferred method for purification on a laboratory scale.[4] The reduced pressure lowers the boiling point, mitigating the risk of thermal degradation and dimerization or trimerization, which can occur at elevated temperatures.[5][6]

-

System Preparation: Assemble a distillation apparatus, ensuring all glassware is meticulously dried in an oven (e.g., overnight at 120°C) and cooled under a stream of dry nitrogen or argon. This is critical as isocyanates react with water to form unstable carbamic acids, which decompose to the corresponding amine and carbon dioxide. The amine can then react with remaining isocyanate to form a highly insoluble urea impurity.

-

Crude Material Charging: Charge the crude 1-Benzothiophen-5-yl isocyanate to the distillation flask. It is advisable to add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Applying Vacuum: Gradually apply a high vacuum using a suitable pump protected by a cold trap.

-

Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.

-

Fraction Collection: Collect the purified 1-Benzothiophen-5-yl isocyanate fraction at the appropriate temperature and pressure. The forerun, containing more volatile impurities, should be discarded.

-

Storage: The collected, purified product should be immediately blanketed with an inert gas (nitrogen or argon) and stored in a tightly sealed container to prevent atmospheric moisture ingress.[6][7]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

} caption { label="Figure 1: General workflow for the purification of 1-Benzothiophen-5-yl isocyanate."; fontcolor="#5F6368"; fontsize=12; } enddot Caption: Purification workflow for 1-Benzothiophen-5-yl isocyanate.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization and purity assessment of 1-Benzothiophen-5-yl isocyanate. Each technique provides complementary information, building a complete profile of the material's identity and quality.

Infrared (IR) Spectroscopy: The Definitive Functional Group Test

IR spectroscopy is the most direct method for confirming the presence of the isocyanate functional group. The -N=C=O asymmetric stretching vibration gives rise to a very strong and sharp absorption band, typically in the range of 2240–2280 cm⁻¹.[8] This peak is highly characteristic and its presence is a primary indicator of successful synthesis. Its absence or diminution, coupled with the appearance of a broad N-H stretch (~3300 cm⁻¹) and a urea C=O stretch (~1640 cm⁻¹), would indicate significant hydrolysis to the corresponding amine and subsequent urea formation.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2250 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| C-S | Stretch | ~700 | Medium-Weak |

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount of the solid 1-Benzothiophen-5-yl isocyanate (or a drop if molten) directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands, paying special attention to the 2280-2250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the connectivity of the benzothiophene ring system and the absence of proton-bearing impurities. While the isocyanate carbon can be observed in ¹³C NMR, ¹⁵N NMR can be even more informative for identifying isocyanate derivatives, though it is less common.[9]

-

¹H NMR: The spectrum is expected to show signals corresponding to the five aromatic protons of the benzothiophene ring. The chemical shifts and coupling patterns will be characteristic of the 5-substituted benzothiophene system. The absence of a broad singlet around the amine N-H region is a key indicator of purity.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The isocyanate carbon (-N=C=O) typically appears in the 120-130 ppm region. Other signals will correspond to the eight carbons of the benzothiophene core.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O (Isocyanate) | - | ~125 |

| Aromatic CHs | 7.2 - 8.2 | 115 - 145 |

| Quaternary Cs | - | 130 - 145 |

Note: These are approximate values and should be confirmed with experimental data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzothiophen-5-yl isocyanate in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃) in an NMR tube. The use of a dry solvent is crucial to prevent hydrolysis.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer.

-

Impurity Check: Carefully examine the baseline for small peaks that could indicate impurities. For instance, the presence of 1-Benzothiophen-5-amine would give a characteristic set of aromatic signals and a broad N-H₂ peak. Symmetrical urea derivatives would also present a distinct set of signals.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity. The molecular formula of 1-Benzothiophen-5-yl isocyanate is C₉H₅NOS, with an exact mass of approximately 175.01 g/mol .[4][10]

| Ion | m/z (approx.) | Annotation |

| [M]⁺ | 175 | Molecular Ion |

| [M-CO]⁺ | 147 | Loss of Carbon Monoxide |

| [M-NCO]⁺ | 133 | Loss of Isocyanate Group |

Aromatic isocyanates often give strong peaks for the molecular ion and for [M-28] (loss of CO).[11]

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak and compare it to the theoretical mass. Analyze fragmentation patterns for further structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most powerful technique for quantifying the purity of organic compounds. However, the high reactivity of isocyanates makes their direct analysis challenging.[12] A common and robust strategy involves pre-column derivatization, converting the isocyanate into a stable derivative that is easily analyzed by reverse-phase HPLC with UV detection.[13] Derivatization with an amine, such as di-n-butylamine (DBA), to form a stable urea is a widely accepted method.

-

Stock Solution Preparation: Accurately weigh ~10 mg of 1-Benzothiophen-5-yl isocyanate and dissolve it in a known volume of dry acetonitrile.

-

Derivatization: To an aliquot of the stock solution, add an excess of a derivatizing agent solution (e.g., di-n-butylamine in acetonitrile). Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature to ensure complete conversion to the urea derivative.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the urea derivative has strong absorbance (e.g., 254 nm).

-

Injection: Inject the derivatized sample solution.

-

-

Purity Calculation: The purity is calculated based on the peak area percentage of the main derivative peak relative to the total area of all observed peaks.

dot graph TD { bgcolor="#F1F3F4"; subgraph "Comprehensive Characterization Strategy" direction LR; node [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];

} caption { label="Figure 2: Interrelation of analytical techniques for full characterization."; fontcolor="#5F6368"; fontsize=12; } enddot Caption: Interrelation of analytical techniques for full characterization.

Stability and Storage: Preserving Purity

The long-term purity of 1-Benzothiophen-5-yl isocyanate is critically dependent on proper storage conditions. The primary degradation pathway is reaction with atmospheric moisture.[6][14]

-

Atmosphere: Always store under a dry, inert atmosphere (nitrogen or argon).

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources to minimize the rate of potential self-reaction (dimerization/trimerization).[7]

-

Container: Use tightly sealed, opaque containers. If a container is opened, it should be re-flushed with inert gas before sealing.

Conclusion

Establishing the purity and identity of 1-Benzothiophen-5-yl isocyanate is a non-trivial but essential task for ensuring the quality and reproducibility of research in drug discovery. A rigorous analytical approach, combining IR for functional group confirmation, NMR for structural verification, MS for molecular weight determination, and derivatization-HPLC for quantitative purity assessment, provides a self-validating system. By understanding the inherent reactivity of the isocyanate moiety and implementing appropriate purification and handling protocols, researchers can confidently utilize this valuable building block in their synthetic endeavors.

References

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

- Quality Control of Isocyan

- 1-benzothiophen-5-yl isocyan

- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency (EPA).

- Synthesis of Benzothiophene-3-sulfonyl isocyan

- Isocyan

- US4065362A - Purification of organic isocyanates.

- GUIDE TO HANDLING ISOCYAN

- 1-Benzothiophen-5-yl isocyanate, 97%, Thermo Scientific. Fisher Scientific.

- Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online.

- FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.

- 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds.

- Decoding isocyanates: A deep dive into isocyan

- Theory analysis of mass spectra of long-chain isocyanates.

- Isocyanate - SDS.

- Chapter 1: Isocyanates Profile: Auto Refinishing Industry. U.S. Environmental Protection Agency (EPA).

- Synthesis of isocyanates

- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.

- Safety aspects of handling isocyanates in urethane foam production. IChemE.

- Synthesis of isocyanates by substitution. Organic Chemistry Portal.

- Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates.

Sources

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanate synthesis by substitution [organic-chemistry.org]

- 4. echemi.com [echemi.com]

- 5. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 6. icheme.org [icheme.org]

- 7. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Benzothiophen-5-yl isocyanate, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Quality Control of Isocyanates | Metrohm [metrohm.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

The Isocyanate Group on the Benzothiophene Scaffold: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][2] Its derivatives are integral components of numerous FDA-approved drugs.[3] The isocyanate group (–N=C=O), a highly reactive functional group, serves as a versatile building block in organic synthesis, enabling the construction of a wide array of functionalities, including ureas, carbamates, and various heterocyclic systems. The strategic introduction of an isocyanate group onto the benzothiophene scaffold unlocks a vast chemical space for the development of novel therapeutic agents and functional materials.

This in-depth technical guide provides a comprehensive overview of the reactivity of the isocyanate group when attached to the benzothiophene core. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this reactive intermediate in their synthetic endeavors. This guide will delve into the synthesis of benzothienyl isocyanates, explore the electronic influence of the benzothiophene ring on isocyanate reactivity, detail characteristic reactions, and provide established protocols for synthesis and characterization.

The Benzothiophene Scaffold: An Electron-Rich Heterocycle

Benzothiophene is a planar, 10π-electron aromatic system resulting from the fusion of a benzene ring with a thiophene ring.[4] The sulfur atom in the thiophene ring acts as a π-electron donor, enriching the electron density of the heterocyclic portion of the molecule. This electronic nature dictates the regioselectivity of its reactions. Electrophilic substitution, for instance, preferentially occurs at the C3 position, and to a lesser extent at the C2 position, due to the stabilization of the cationic intermediate by the sulfur atom.[4]

The position of the isocyanate group on the benzothiophene ring will, therefore, significantly influence its reactivity. An isocyanate at the C2 or C3 position will be electronically influenced by the sulfur heteroatom, while an isocyanate on the benzo portion of the scaffold will behave more like a standard aryl isocyanate, with its reactivity modulated by the overall electron-donating or -withdrawing nature of the fused thiophene ring.

Synthesis of Benzothienyl Isocyanates

The synthesis of benzothienyl isocyanates can be achieved through several established methods for isocyanate formation, starting from readily accessible benzothiophene precursors. The choice of synthetic route will depend on the desired position of the isocyanate group and the availability of starting materials.

From Aminobenzothiophenes: The Phosgene Route

The most direct method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[5] This method is suitable for both C2- and C3-aminobenzothiophenes.

Workflow for Phosgenation of Aminobenzothiophene:

Caption: Phosgenation of an aminobenzothiophene.

Experimental Protocol: Synthesis of Benzo[b]thiophen-3-yl Isocyanate via Phosgenation

-

Preparation of the Amine: Synthesize 3-aminobenzo[b]thiophene from a suitable precursor, such as 2-halobenzonitrile and methyl thioglycolate under microwave irradiation.[6]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-aminobenzo[b]thiophene (1 equivalent) in a dry, inert solvent such as toluene.

-

Phosgenation: To this solution, add a solution of phosgene (or triphosgene) in the same solvent (typically 1.1-1.5 equivalents) dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the disappearance of the starting amine.

-

Work-up: Upon completion, remove the excess phosgene and solvent under reduced pressure. The crude benzothienyl isocyanate can then be purified by distillation or chromatography, although it is often used immediately in the next step due to its reactivity.

From Benzothiophene Carboxylic Acids: The Curtius Rearrangement

The Curtius rearrangement provides a reliable, non-phosgene route to isocyanates from carboxylic acids.[3][7][8] The reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas.

Workflow for Curtius Rearrangement:

Caption: Curtius rearrangement to form a benzothienyl isocyanate.

Experimental Protocol: Synthesis of Benzo[b]thiophen-2-yl Isocyanate via Curtius Rearrangement

-

Preparation of the Carboxylic Acid: Synthesize benzo[b]thiophene-2-carboxylic acid from the corresponding ethyl ester by hydrolysis.[9]

-

Formation of the Acyl Azide: To a solution of benzo[b]thiophene-2-carboxylic acid (1 equivalent) in an inert solvent (e.g., toluene or THF), add diphenylphosphoryl azide (DPPA, 1.1 equivalents) and a base such as triethylamine (1.1 equivalents). Stir the mixture at room temperature until the formation of the acyl azide is complete (can be monitored by IR spectroscopy by the appearance of the azide stretch at ~2140 cm⁻¹).

-

Rearrangement: Gently heat the reaction mixture to induce the Curtius rearrangement. The evolution of nitrogen gas will be observed. The reaction temperature will depend on the specific substrate but is typically in the range of 80-110 °C.

-

Isolation: Once the rearrangement is complete (cessation of gas evolution), the resulting benzothienyl isocyanate in solution can be used directly or isolated by removal of the solvent.

From Benzothiophene Carboxamides: The Hofmann Rearrangement

The Hofmann rearrangement offers another non-phosgene alternative, starting from a primary carboxamide.[10][11] The carboxamide is treated with a halogen (e.g., bromine) and a strong base to yield the isocyanate.

Workflow for Hofmann Rearrangement:

Caption: Hofmann rearrangement to form a benzothienyl isocyanate.

Experimental Protocol: Synthesis of Benzo[b]thiophen-2-yl Isocyanate via Hofmann Rearrangement

-

Preparation of the Carboxamide: Synthesize benzo[b]thiophene-2-carboxamide from the corresponding carboxylic acid via activation (e.g., with thionyl chloride) followed by reaction with ammonia.[12][13]

-

Rearrangement: To a solution of sodium hydroxide in water, add bromine dropwise with cooling to form a sodium hypobromite solution. Add the benzo[b]thiophene-2-carboxamide to this solution and heat the mixture.

-

Isolation: The isocyanate can be isolated by steam distillation or solvent extraction.

Reactivity of the Isocyanate Group on the Benzothiophene Scaffold

The reactivity of the isocyanate group is dominated by the electrophilic nature of its central carbon atom. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction of isocyanates. The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer.

General Mechanism of Nucleophilic Addition:

Caption: General mechanism of nucleophilic addition to an isocyanate.

Common Nucleophilic Addition Reactions:

| Nucleophile (Nu-H) | Product | Product Class |

| Amine (R'-NH₂) | R-NH-C(=O)-NH-R' | Urea |

| Alcohol (R'-OH) | R-NH-C(=O)-O-R' | Carbamate (Urethane) |

| Thiol (R'-SH) | R-NH-C(=O)-S-R' | Thiocarbamate |

| Water (H₂O) | [R-NH-C(=O)-OH] -> R-NH₂ + CO₂ | Amine (via carbamic acid) |

Influence of the Benzothiophene Scaffold:

The electron-donating nature of the benzothiophene ring, particularly when the isocyanate is at the C2 or C3 position, is expected to slightly decrease the electrophilicity of the isocyanate carbon compared to an isocyanate on a more electron-withdrawing aromatic system. This may result in slightly slower reaction rates with nucleophiles. Conversely, electron-withdrawing substituents on the benzothiophene ring would be expected to increase the reactivity of the isocyanate group.

Cycloaddition Reactions

Benzothienyl isocyanates can also participate in cycloaddition reactions, providing access to a variety of heterocyclic structures.

-

[2+2] Cycloaddition: With alkenes, isocyanates can undergo [2+2] cycloaddition to form β-lactams.[11] This reaction is often promoted by Lewis acids or photochemically.

-

[3+2] Cycloaddition: With 1,3-dipoles such as nitrile oxides or azides, isocyanates can participate in [3+2] cycloaddition reactions to form five-membered heterocycles.[10][14]

-

[4+1] Cycloaddition: Isocyanides can react with isocyanates in a formal [4+1] cycloaddition to yield various heterocyclic scaffolds.[4]

Characterization of Benzothienyl Isocyanates

The characterization of benzothienyl isocyanates relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most characteristic feature of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric N=C=O stretch, which typically appears in the range of 2250-2285 cm⁻¹.[3] The disappearance of this peak is a reliable way to monitor the progress of reactions involving the isocyanate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the benzothiophene ring will show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbonyl carbon of the isocyanate group is typically observed in the region of 120-130 ppm.

-

¹⁵N NMR: This technique can also be used to characterize isocyanates and their derivatives.[13]

-

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the benzothienyl isocyanate.

Applications in Drug Discovery and Materials Science